4-(1,1,2,2,2-Pentafluoroethoxy)phenol
Description
Contextualization of Fluorinated Phenols in Modern Organic Chemistry
Fluorinated phenols are a class of compounds that have garnered significant attention in modern organic chemistry, primarily serving as key precursors to valuable aryl fluorides. Aryl fluorides are integral components in a vast array of pharmaceuticals and agrochemicals. repec.org The direct synthesis of these target molecules from simple hydrocarbons can be challenging due to the high reactivity of fluorine. researchgate.net
Phenols, while abundant and often derived from biomass, present their own synthetic hurdles. repec.org The carbon-oxygen bond in phenols possesses a partial double-bond character, making it stronger and more difficult to break than a standard single bond. researchgate.net This inherent stability complicates direct substitution reactions at the phenolic carbon. Consequently, specialized methods have been developed to facilitate the conversion of phenols to aryl fluorides. This transformation, known as deoxyfluorination, is a focal point of intense research. repec.orgnih.gov Modern methods often involve converting the phenol's hydroxyl group into a better leaving group, such as an aryl fluorosulfonate, which can then be displaced by a nucleophilic fluoride (B91410) source. repec.org The development of such reactions that are operationally simple and applicable to a wide range of electronically diverse phenols remains a key goal in synthetic chemistry. repec.orgnih.gov
Significance of the Pentafluoroethoxy Moiety in Aromatic Systems
The pentafluoroethoxy group (-OCF₂CF₃) is a powerful modulator of a molecule's physicochemical properties. The introduction of fluorine atoms into organic molecules can profoundly alter their electronic nature, lipophilicity, and metabolic stability. nih.gov The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts significant chemical and thermal stability to the molecule. nih.gov
Specifically, the pentafluoroethoxy group is highly electron-withdrawing, which lowers the pKa of the phenolic proton, making 4-(1,1,2,2,2-pentafluoroethoxy)phenol more acidic than phenol (B47542) itself. This electronic effect also influences the reactivity of the aromatic ring. Furthermore, this moiety significantly increases the lipophilicity of the molecule, a critical parameter in the design of bioactive compounds as it affects their ability to cross cell membranes. The replacement of hydrogen atoms with fluorine often blocks sites of metabolic oxidation, leading to a longer biological half-life for pharmaceuticals containing such groups. This strategy is a cornerstone of modern medicinal chemistry.
Overview of Research Trajectories for the Compound
Given its classification as a "fluorinated intermediate," the primary research trajectory for this compound is its use as a versatile building block in organic synthesis. nih.gov The molecule features two key reactive sites: the phenolic hydroxyl group and the aromatic ring, allowing for a variety of subsequent chemical modifications.
As a Synthetic Building Block: The phenolic -OH group serves as a synthetic handle for reactions like etherification or esterification to build more complex molecular architectures. This approach is common in the synthesis of bioactive compounds, where substituted phenols are used as starting points for creating libraries of potential drug candidates. nih.gov The pentafluoroethoxyphenyl core of the molecule can be incorporated as a stable, functional fragment into larger target structures in medicinal chemistry and materials science.
Development of Novel Bioactive Agents: Phenolic compounds are known to be scaffolds for a wide range of biologically active molecules, including those with antioxidant and anti-inflammatory properties. The unique combination of a phenol and a pentafluoroethoxy group in this compound makes it an attractive starting point for the synthesis of new pharmaceuticals or agrochemicals. The fluorinated moiety can enhance efficacy and improve pharmacokinetic profiles.
Probing Environmental Fate: As a member of the broad family of per- and polyfluoroalkyl substances (PFAS), a potential area of research involves understanding its environmental behavior. nih.gov Studies on novel fluorinated compounds often include investigations into their atmospheric oxidation pathways, persistence, and potential for bioaccumulation to ensure their responsible development and use. nih.gov
Properties
IUPAC Name |
4-(1,1,2,2,2-pentafluoroethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5O2/c9-7(10,11)8(12,13)15-6-3-1-5(14)2-4-6/h1-4,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSIHBJIMARRDHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OC(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379748 | |
| Record name | 4-(1,1,2,2,2-pentafluoroethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
658-46-8 | |
| Record name | 4-(1,1,2,2,2-pentafluoroethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 1,1,2,2,2 Pentafluoroethoxy Phenol and Analogues
Strategies for Introducing the Pentafluoroethoxy Group onto Phenolic Substrates
The introduction of a pentafluoroethoxy moiety onto a phenolic ring is a critical step that can be achieved through several synthetic routes. These methods focus on the formation of the ether linkage between the aromatic core and the perfluorinated ethyl group.
A primary strategy for synthesizing aryl ethers is the Williamson ether synthesis. wikipedia.org This method involves the reaction of a phenoxide ion with an alkyl halide. wikipedia.org In the context of 4-(1,1,2,2,2-Pentafluoroethoxy)phenol, this would typically involve the deprotonation of hydroquinone (B1673460) or a protected hydroquinone with a strong base to form the corresponding phenoxide, which then acts as a nucleophile. This phenoxide is subsequently reacted with a pentafluoroethylating agent, such as pentafluoroethyl iodide or bromide, to form the ether bond.
More contemporary approaches involve acid-catalyzed condensation of phenols with an alcohol, though this can lead to side reactions like the self-condensation of the alcohol. wikipedia.org For fluorinated alcohols, specific catalysts and conditions are often required to achieve high yields and selectivity. The choice of base, solvent, and reaction temperature is crucial to optimize the yield and minimize side products.
Oxidative coupling reactions represent a powerful tool for forming C–O bonds. wikipedia.org These reactions typically involve a metal catalyst and an oxidant, which facilitate the coupling of a phenol (B47542) with an alcohol. nih.gov In the synthesis of perfluoroalkoxylated phenols, this approach would involve the cross-coupling of a phenolic substrate with a source of the pentafluoroethoxy group under oxidative conditions.
While oxidative homo-coupling of phenols is a well-studied process for creating C-C or C-O linkages in natural product synthesis, selective cross-coupling presents a greater challenge due to the potential for multiple reaction pathways. nih.govnih.govrsc.org Research has focused on developing catalysts, such as those based on chromium or vanadium, that exhibit high chemo- and regioselectivity for the desired cross-coupled product. wikipedia.orgnih.gov A metal-free alternative involves using a sulfoxide (B87167) to mediate the oxidative cross-coupling, which inverts the reactivity of the phenol partner and shows high selectivity for cross-coupling over homo-coupling. rsc.org The application of these methods to perfluoroalkoxylation is an active area of research, aiming to provide efficient access to fluorinated aryl ethers.
Phenol Backbone Functionalization and Derivatization
Once the 4-(pentafluoroethoxy)phenol core is synthesized, further functionalization of the phenol backbone can be achieved through various modern synthetic methods. These reactions allow for the introduction of alkyl, alkenyl, or other aryl groups, leading to a diverse range of analogues.
A highly efficient and atom-economical method for functionalizing phenols is the direct C-H alkylation and alkenylation using alcohols. This reaction is often catalyzed by well-defined cationic ruthenium-hydride complexes. nih.govorganic-chemistry.orgacs.org The process involves the ortho-selective C-H activation of the phenol and subsequent coupling with an alcohol, liberating water as the only byproduct. nih.govorganic-chemistry.orgresearchgate.net
This methodology offers several advantages:
It utilizes readily available and inexpensive phenols and alcohols.
It exhibits a broad substrate scope and tolerates various functional groups.
It is environmentally benign, generating water as the sole byproduct. organic-chemistry.orgresearchgate.net
The reaction typically proceeds with high regioselectivity, yielding the ortho-substituted phenol product. acs.org For a substrate like this compound, this method could be used to introduce various alkyl or alkenyl groups at the positions ortho to the hydroxyl group, further diversifying the molecular structure.
| Catalyst System | Reactants | Product Type | Key Feature |
| Cationic Ru-H Complex | Phenol, Alcohol | ortho-Alkyl Phenol | Dehydrative C-H activation, Water as byproduct nih.govorganic-chemistry.org |
| Cationic Ru-H Complex | Phenol, 1,2-Diol | Benzofuran | Dehydrative C-H alkenylation and annulation nih.govorganic-chemistry.org |
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of C-O bonds. mit.edu These methods have been successfully applied to the synthesis of a wide variety of aromatic ethers from aryl halides and alcohols. mit.edugoogle.com Recent advancements have focused on developing highly active and versatile catalyst systems that can operate under mild conditions and tolerate a broad range of functional groups. nih.gov
For the synthesis of fluorinated aryl ethers, specific palladium-catalyst systems, such as those employing biaryl phosphine (B1218219) ligands like tBuBrettPhos, have shown high efficacy. acs.org These catalysts can facilitate the coupling of (hetero)aryl bromides with fluorinated alcohols, including 2,2,2-trifluoroethanol, using a mild base like cesium carbonate. acs.org This approach is characterized by short reaction times and excellent functional group tolerance. acs.org The Ullmann condensation, a copper-catalyzed reaction, provides an alternative route for synthesizing bis-aryl ethers. wikipedia.org
| Catalyst/Ligand | Coupling Partners | Key Advantage |
| Pd / Biaryl Phosphine Ligands | (Hetero)aryl Chlorides, Secondary Alcohols | Efficient coupling with only a small excess of alcohol mit.edu |
| tBuBrettPhos Pd G3 | (Hetero)aryl Bromides, Fluorinated Alcohols | Short reaction time, excellent functional group tolerance acs.org |
| PdCl2(dppf) | Phenols, Vinyl Ethylene Carbonate | Good yields with complete regioselectivity under mild conditions frontiersin.org |
Green Chemistry Principles in the Synthesis of Fluorinated Phenols
The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. nih.gov The synthesis of fluorinated phenols like this compound can be made more sustainable by adhering to these principles.
Key green chemistry strategies include:
Use of Catalysts: Catalytic reactions are preferred over stoichiometric ones as they reduce waste by being used in small amounts and allowing for multiple reaction cycles. jddhs.com Methods like the ruthenium-catalyzed C-H alkylation and palladium-catalyzed cross-coupling are prime examples. nih.govacs.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. rsc.org Dehydrative couplings, which produce only water as a byproduct, are highly atom-economical. researchgate.net
Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or 2-methyl tetrahydrofuran, or conducting reactions under solvent-free conditions. nih.govjddhs.comrsc.org
Use of Renewable Feedstocks: Utilizing starting materials derived from renewable resources, such as biomass, can significantly reduce the carbon footprint of a synthesis. jddhs.comrsc.org
Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. nih.gov
The development of synthetic routes for fluorinated compounds that incorporate these principles is crucial for the long-term sustainability of the chemical industry. researchgate.net
Challenges and Innovations in Scale-Up and Process Chemistry
The industrial-scale synthesis of this compound and its analogues presents a unique set of challenges that necessitate innovative solutions in process chemistry. While laboratory-scale syntheses may prioritize yield and purity with less emphasis on cost and throughput, large-scale production demands a focus on economically viable, safe, and environmentally sustainable processes. The primary route for synthesizing this class of compounds is the Williamson ether synthesis, which, despite its long history, requires significant adaptation and optimization for industrial applications, especially when dealing with fluorinated substrates.
The formation of by-products is another major hurdle in the process chemistry of this compound. Besides the desired O-alkylation product, C-alkylation can occur, leading to isomers that are difficult to separate from the final product. Dialkylation of the phenol is also a possibility, further reducing the yield of the target molecule. The purification of the crude product to meet the high-purity requirements for many applications, such as in the pharmaceutical or electronics industries, can be a complex and costly part of the manufacturing process. google.com
To address these challenges, significant innovations have been introduced in the process chemistry of fluorinated aromatic ethers. One of the most impactful innovations has been the application of Phase-Transfer Catalysis (PTC) . PTC utilizes a catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, to facilitate the transfer of the phenoxide anion from the aqueous or solid phase to the organic phase where the reaction with the pentafluoroethylating agent occurs. crdeepjournal.orgresearchgate.net This technique offers several advantages for industrial-scale synthesis:
Milder Reaction Conditions: PTC allows the reaction to proceed at lower temperatures, reducing energy consumption and minimizing the formation of thermally induced by-products. crdeepjournal.org
Increased Reaction Rates: By improving the contact between reactants, PTC significantly accelerates the reaction, leading to shorter cycle times and increased throughput. crdeepjournal.org
Improved Selectivity: The use of PTC can enhance the selectivity for O-alkylation over C-alkylation, resulting in a purer product and simplifying downstream processing. researchgate.net
Use of Less Expensive Solvents: PTC can enable the use of less expensive and more environmentally benign solvents, as the need for a single-phase system is obviated. crdeepjournal.org
The choice of the phase-transfer catalyst itself is an area of ongoing innovation. The structure of the catalyst can be tailored to optimize its efficiency for a specific reaction system. For instance, the lipophilicity of the catalyst can be adjusted to ensure it effectively partitions between the two phases.
Another area of innovation lies in the development of continuous flow processes for the synthesis of this compound and its analogues. Flow chemistry offers several advantages over traditional batch processing for large-scale manufacturing, including improved heat and mass transfer, enhanced safety due to smaller reaction volumes at any given time, and the potential for easier automation and process control.
The table below summarizes some of the key challenges and innovations in the scale-up and process chemistry for the synthesis of this compound and its analogues.
| Challenge | Innovation | Benefit of Innovation |
| Harsh Reaction Conditions (High Temperature) | Phase-Transfer Catalysis (PTC) crdeepjournal.org | Milder reaction conditions, reduced energy consumption, fewer by-products. crdeepjournal.org |
| Two-Phase System Immiscibility | Phase-Transfer Catalysis (PTC) crdeepjournal.orgresearchgate.net | Increased reaction rates, shorter cycle times, higher throughput. crdeepjournal.org |
| By-product Formation (e.g., C-alkylation, dialkylation) | Optimized PTC systems, improved catalyst design researchgate.net | Higher selectivity for O-alkylation, simplified purification. researchgate.net |
| Difficult and Costly Purification | Continuous flow processing, optimized work-up procedures | Improved product purity, reduced solvent usage, lower manufacturing costs. |
| Use of Expensive/Hazardous Solvents | PTC enabling use of greener solvents crdeepjournal.org | Reduced environmental impact, improved process safety. crdeepjournal.org |
Chemical Reactivity and Transformation Mechanisms of 4 1,1,2,2,2 Pentafluoroethoxy Phenol
Electrophilic Aromatic Substitution Reactions on the Phenolic Ring
Electrophilic aromatic substitution (SₑAr) is a fundamental class of reactions for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The reactivity of the benzene (B151609) ring in 4-(1,1,2,2,2-Pentafluoroethoxy)phenol towards electrophiles is influenced by the competing electronic effects of its two substituents.
The hydroxyl (-OH) group is a powerful activating group and an ortho, para-director. britannica.com Its lone pairs of electrons can be donated into the aromatic system through resonance, increasing the electron density of the ring and stabilizing the positively charged intermediate (the arenium ion) formed during the substitution. britannica.com This effect makes the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself, with the increased electron density concentrated at the positions ortho and para to the hydroxyl group.
Conversely, the pentafluoroethoxy (-OCF₂CF₃) group is a strong deactivating group due to the high electronegativity of the fluorine atoms. This creates a strong inductive effect (-I), withdrawing electron density from the aromatic ring and making it less nucleophilic. Deactivating groups generally slow down the rate of electrophilic substitution. wikipedia.org While ether groups are typically ortho, para-directing due to resonance, the intense inductive withdrawal of the perfluorinated chain significantly diminishes the oxygen's ability to donate its lone pair, making its directing effect complex and often leading to meta-directing character with respect to the ether linkage.
Typical electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For this compound, these reactions would be expected to yield 2-substituted products. In cases of polysubstitution, the 2,6-disubstituted product would be favored. For example, nitration with a mixture of nitric acid and sulfuric acid would likely produce 2-nitro-4-(1,1,2,2,2-pentafluoroethoxy)phenol. google.comgoogle.com Milder nitrating agents, such as metal nitrates, can also be employed, often providing greater selectivity for mononitration. ijcce.ac.irnih.gov
Table 1: Predicted Products of Electrophilic Aromatic Substitution of this compound
| Reaction Type | Reagents | Predicted Major Product |
| Nitration | HNO₃ / H₂SO₄ | 2-Nitro-4-(1,1,2,2,2-pentafluoroethoxy)phenol |
| Bromination | Br₂ / FeBr₃ | 2-Bromo-4-(1,1,2,2,2-pentafluoroethoxy)phenol |
| Sulfonation | Fuming H₂SO₄ | 2-Hydroxy-5-(pentafluoroethoxy)benzenesulfonic acid |
| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | 2-Acetyl-4-(1,1,2,2,2-pentafluoroethoxy)phenol |
Reactions Involving the Hydroxyl Group
The phenolic hydroxyl group is a key site of reactivity, enabling derivatization, esterification, and etherification reactions.
The hydroxyl group can be readily derivatized for various purposes, such as to increase volatility for gas chromatography (GC) analysis or to act as a protecting group during a synthetic sequence. nih.gov
For analytical purposes, silylation is a common technique where the acidic proton of the phenol (B47542) is replaced by a trialkylsilyl group, such as trimethylsilyl (B98337) (TMS). This is typically achieved by reacting the phenol with a silylating agent like bis(trimethylsilyl)trifluoroacetamide (BSTFA). This derivatization masks the polar -OH group, reducing intermolecular hydrogen bonding and allowing for analysis by GC-mass spectrometry.
For synthetic purposes, the hydroxyl group often needs to be protected to prevent it from interfering with reactions at other sites on the molecule. A variety of protecting groups can be installed. For instance, the phenol can be converted into an ether. A notable example relevant to fluorinated compounds is the use of a tetrafluoropyridyl (TFP) group, which can be installed and later removed under mild conditions. nih.gov This demonstrates the utility of fluoroaromatic ethers as stable protecting groups.
Table 2: Examples of Derivatization Reactions for the Phenolic -OH Group
| Derivatization Type | Reagent | Resulting Functional Group | Purpose |
| Silylation | Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | -OSi(CH₃)₃ | Analytical (GC-MS) |
| Acylation | Acetic Anhydride (B1165640) | -OC(O)CH₃ | Synthetic Protection |
| Ether Formation | Benzyl (B1604629) Bromide, Base | -OCH₂C₆H₅ | Synthetic Protection |
| TFP Ether Formation | Pentafluoropyridine, Base | -O-C₅F₄N | Synthetic Protection nih.gov |
Esterification: Phenols generally react slowly with carboxylic acids to form esters, so more reactive carboxylic acid derivatives are typically used. libretexts.org The reaction of this compound with an acyl chloride (e.g., acetyl chloride) or an acid anhydride (e.g., acetic anhydride) in the presence of a base (like pyridine (B92270) or sodium hydroxide) readily yields the corresponding phenyl ester. youtube.comnih.gov The reaction with sodium hydroxide (B78521) first generates the more nucleophilic phenoxide ion, which then reacts with the acylating agent. youtube.com These esterification reactions are crucial for synthesizing a wide range of derivatives. google.com
Etherification: The hydroxyl group can also be converted into an ether. This is typically accomplished via a Williamson ether synthesis, where the phenol is first deprotonated with a base (e.g., sodium hydride or potassium carbonate) to form the phenoxide, which then acts as a nucleophile, displacing a halide from an alkyl halide (e.g., methyl iodide or benzyl bromide) to form the desired ether. google.com This method allows for the synthesis of a variety of alkyl or aryl ethers from this compound. Catalytic methods for etherification have also been developed. rsc.org
Reactivity of the Pentafluoroethoxy Side Chain
The pentafluoroethoxy group (-OCF₂CF₃) is characterized by its exceptional chemical stability. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making perfluoroalkyl and perfluoroalkoxy groups highly resistant to chemical attack.
Under typical synthetic conditions used to modify other parts of the molecule (such as electrophilic substitution on the ring or reactions at the hydroxyl group), the pentafluoroethoxy chain remains inert. It is resistant to both acidic and basic hydrolysis, oxidation, and reduction. This robustness is a key reason for the incorporation of fluoroalkoxy groups into specialty chemicals, materials, and pharmaceuticals, as they can impart chemical stability and other desirable properties without being susceptible to metabolic degradation or environmental decomposition. The reactivity of aromatic rings can be extremely high towards nucleophiles when fully fluorinated, as seen in perfluoro[2.2]paracyclophane, but the pentafluoroethoxy group itself does not typically undergo substitution or elimination reactions. edlists.org
Mechanistic Investigations of Key Transformations
The mechanisms of reactions involving this compound are primarily governed by the electronic properties of its substituents.
In electrophilic aromatic substitution , the mechanism proceeds through a two-step addition-elimination pathway. masterorganicchemistry.com
Attack on the electrophile: The π-system of the aromatic ring acts as a nucleophile, attacking the electrophile (E⁺). This is the rate-determining step and results in the formation of a resonance-stabilized carbocation known as an arenium ion or sigma complex. The activating hydroxyl group helps to stabilize this intermediate, particularly when attack occurs at the ortho or para positions.
Deprotonation: A base removes a proton from the sp³-hybridized carbon bearing the electrophile, restoring the aromaticity of the ring.
The regioselectivity is determined by the stability of the intermediate arenium ion. For this compound, attack at the C2 position (ortho to the -OH) allows for a resonance structure where the positive charge is delocalized onto the hydroxyl oxygen, providing significant stabilization. The electron-withdrawing pentafluoroethoxy group destabilizes the arenium ion, but its effect is felt throughout the ring. The directing influence of the hydroxyl group is dominant, ensuring substitution occurs at the positions ortho to it.
In reactions involving the hydroxyl group , such as oxidation, the mechanism can proceed via different pathways. For instance, the oxidation of substituted phenols by model enzymatic systems has been studied. rsc.org These reactions can occur through hydrogen atom abstraction (HAT) from the phenolic -OH or by an initial single-electron transfer (SET) from the phenol to the oxidant, forming a phenoxy radical. rsc.orgnih.gov The presence of the electron-withdrawing -OCF₂CF₃ group would make the phenol more acidic and the phenoxy radical more difficult to form, potentially influencing the operative mechanism compared to electron-rich phenols.
Computational and Theoretical Investigations of 4 1,1,2,2,2 Pentafluoroethoxy Phenol
Quantum Chemical Calculations (e.g., DFT, ab initio methods)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the fundamental properties of molecules. emerginginvestigators.org These methods solve the Schrödinger equation for a given molecule, providing detailed information about its electronic structure and energetics. For fluorinated phenols, these calculations can predict molecular geometries, vibrational frequencies, and electronic properties with a high degree of accuracy. nih.govfrontiersin.org
DFT methods, such as B3LYP, are commonly employed for their balance of computational cost and accuracy in studying organic molecules. nih.govfrontiersin.org These calculations are foundational for understanding the reactivity and properties of compounds like 4-(1,1,2,2,2-Pentafluoroethoxy)phenol.
Electronic Structure Analysis (HOMO-LUMO, Charge Distribution)
The electronic structure of a molecule governs its chemical reactivity. Key aspects of this are the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the distribution of electron density (charge distribution). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov
To illustrate the expected electronic properties, the following table presents representative, computationally derived HOMO and LUMO energies for phenol (B47542) and a related fluorinated phenol.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Phenol | -8.20 | 0.00 | 8.20 |
| 2,6-dichloro-4-fluoro phenol | -7.05 | -1.09 | 5.96 |
This table presents illustrative data from computational studies on related phenolic compounds to provide context.
The charge distribution in this compound, predictable through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would likely show a significant polarization. The fluorine atoms would carry partial negative charges, while the carbon atoms of the pentafluoroethoxy group and the aromatic ring would be more electropositive. The phenolic oxygen would also exhibit a partial negative charge, and the hydroxyl hydrogen a partial positive charge. This charge distribution is crucial for understanding intermolecular interactions and reactivity.
Reaction Mechanism Predictions and Transition State Analysis
Computational chemistry is instrumental in predicting reaction pathways and identifying transition states, which are the energy maxima along a reaction coordinate. For this compound, a key reaction of interest is the cleavage of the ether bond. The cleavage of aromatic ethers can proceed through different mechanisms depending on the reaction conditions. researchgate.net
Theoretical studies can model potential reaction pathways, for instance, in the presence of strong acids or bases. By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface can be constructed. This allows for the determination of activation energies, which are critical for predicting reaction rates. For example, the acidic cleavage of an aryl alkyl ether typically involves protonation of the ether oxygen, followed by nucleophilic attack on the alkyl carbon. researchgate.net In the case of this compound, the extreme stability of the C-F bonds would likely direct cleavage to the C-O bond of the ethoxy group.
Computational studies on the base-catalyzed cleavage of lignin, which contains β-O-4 ether linkages, have revealed detailed mechanisms involving the formation of intermediates and transition states. nih.gov Similar computational approaches could be applied to predict the mechanism of ether cleavage in this compound under various conditions. These studies would involve locating the transition state structures and calculating the associated energy barriers, providing a quantitative understanding of the reaction's feasibility and kinetics.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com This technique is particularly useful for exploring the conformational landscape of flexible molecules like this compound. The pentafluoroethoxy group can rotate around the C-O bond, leading to various spatial arrangements (conformers) of the molecule.
MD simulations can provide insights into the preferred conformations in different environments, such as in the gas phase or in a solvent. By simulating the molecule's trajectory over a period of time, one can determine the relative populations of different conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as biological receptors or solvent molecules.
While specific MD simulation studies on this compound are not documented in the searched literature, simulations of other substituted phenols have been performed to understand their behavior in solution. For instance, MD simulations have been used to study the hydration of phenolic compounds and their aggregation behavior. mdpi.comresearchgate.net For this compound, MD simulations could reveal the preferred orientation of the pentafluoroethoxy group relative to the phenol ring and how this is influenced by the surrounding solvent.
In Silico Prediction of Physico-Chemical Parameters (e.g., pKa, reaction energetics)
In silico methods are widely used to predict various physicochemical properties of molecules, saving time and resources compared to experimental measurements. rsc.org One of the most important properties for a phenol is its acidity, quantified by the pKa value. The pKa determines the ionization state of the molecule at a given pH, which in turn affects its solubility, lipophilicity, and biological activity. rsc.org
The acidity of the phenolic proton in this compound is expected to be significantly influenced by the electron-withdrawing nature of the para-pentafluoroethoxy group. This group should stabilize the corresponding phenoxide anion through inductive effects, thereby increasing the acidity (i.e., lowering the pKa) compared to phenol itself.
Computational methods can predict pKa values with reasonable accuracy. research.google These methods often involve calculating the Gibbs free energy change for the deprotonation reaction in a solvent, often using a combination of quantum mechanics and a continuum solvation model. research.google While a specific predicted pKa for this compound is not available, data for related fluorinated phenols can provide a useful comparison.
| Compound | Predicted/Experimental pKa |
| Phenol | 9.99 (Experimental) research.google |
| 4-Fluorophenol (B42351) | 9.95 (Experimental) |
| Perfluorooctanoic acid (PFOA) | ~0.5 (Predicted) mdpi.com |
This table includes pKa values for related compounds to illustrate the expected range and the effect of fluorination.
Reaction energetics, such as the energy released or consumed during a chemical reaction, can also be predicted using computational methods. For instance, the bond dissociation energy (BDE) of the O-H bond can be calculated to assess the antioxidant potential of the phenol.
Application of Machine Learning in Computational Chemical Research for Fluorinated Phenols
Machine learning (ML) is an emerging and powerful tool in computational chemistry. ML models can be trained on large datasets of known molecules and their properties to make rapid and accurate predictions for new, uncharacterized compounds. This approach can significantly accelerate the discovery and design of new molecules with desired properties.
In the context of fluorinated phenols, ML models could be developed to predict a wide range of properties, including pKa, toxicity, and reactivity. For example, a model could be trained on a dataset of fluorinated compounds with experimentally determined pKa values to predict the pKa of this compound. mdpi.com Similarly, ML models are being developed to predict the outcomes of chemical reactions, which could be applied to understand the potential transformations of this compound.
The development of ML models often relies on molecular descriptors, which are numerical representations of a molecule's structure. These can range from simple counts of atoms and bonds to more complex quantum chemical parameters. The success of an ML model depends on the quality and diversity of the training data and the choice of appropriate descriptors and algorithms. As more data on fluorinated compounds becomes available, the predictive power of ML models in this area is expected to grow.
Advanced Applications in Materials Science
Incorporation into Functional Polymers and Resins
The phenolic hydroxyl group of 4-(1,1,2,2,2-Pentafluoroethoxy)phenol serves as a reactive site for its incorporation into a variety of polymer backbones. This allows for the synthesis of functional polymers and resins with tailored properties. The pentafluoroethoxy group, being bulky and highly electronegative, can significantly modify the physical and chemical characteristics of the resulting polymer.
One major class of polymers where this fluorinated phenol (B47542) can be utilized is in epoxy resins . The synthesis of epoxy resins typically involves the reaction of a compound containing at least two active hydrogen atoms, such as a bisphenol, with epichlorohydrin patsnap.comnih.gov. By substituting traditional bisphenols with this compound or its derivatives, novel fluorinated epoxy resins can be formulated. These resins are anticipated to exhibit enhanced thermal stability and chemical resistance due to the presence of the fluorinated moiety.
Another significant area of application is in the synthesis of polycarbonates . Polycarbonates are commonly produced through the transesterification of a diol with a carbonate source like diphenyl carbonate mdpi.comuwb.edu.pl. Utilizing a fluorinated diol derived from this compound in this process would lead to the formation of fluorinated polycarbonates. The introduction of the pentafluoroethoxy group is expected to improve the polymer's resistance to various chemicals and enhance its thermal properties.
The general synthetic routes for incorporating phenolic compounds into these polymer systems are well-established. For instance, the synthesis of epoxy resins involves an etherification reaction followed by a ring-closure reaction in the presence of an alkali patsnap.com. For polycarbonates, the process typically involves a transesterification reaction followed by polycondensation mdpi.com.
Table 1: Potential Polymer Systems Incorporating this compound
| Polymer Type | General Synthetic Route | Expected Property Enhancements |
| Epoxy Resins | Reaction with epichlorohydrin | Increased thermal stability, enhanced chemical resistance |
| Polycarbonates | Transesterification with a carbonate source | Improved chemical resistance, higher thermal stability |
Development of Advanced Materials with Tailored Thermal and Chemical Resistance
A key driver for incorporating fluorine into polymers is the significant enhancement of their thermal and chemical stability. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, contributing to the high thermal stability of fluorinated compounds gore.com. Materials derived from this compound are expected to exhibit superior performance in harsh environments.
Thermal Resistance: The presence of the pentafluoroethoxy group can increase the degradation temperature of polymers. Perfluorinated aromatic polymers, in general, show high thermal stability nih.gov. The thermal stability of materials is often evaluated using techniques like thermogravimetric analysis (TGA), which measures the weight loss of a material as a function of temperature. For polymers incorporating the 4-(1,1,2,2,2-pentafluoroethoxy)phenyl moiety, a higher onset of decomposition temperature would be anticipated compared to their non-fluorinated counterparts.
Chemical Resistance: Fluoropolymers are renowned for their excellent resistance to a wide range of chemicals, including acids, bases, and organic solvents solvay.comthermofisher.com. This inertness is attributed to the shielding effect of the fluorine atoms and the strength of the C-F bond. The incorporation of the dense arrangement of fluorine atoms from the pentafluoroethoxy group into a polymer matrix would create a more chemically resistant material. This is particularly valuable in applications where the material is exposed to corrosive substances. The chemical resistance of these materials can be assessed by exposing them to various chemical agents and observing changes in their physical and mechanical properties over time.
Role in the Synthesis of Novel Organic and Hybrid Materials
The reactivity of the phenol group in this compound allows for its use as a building block in the synthesis of a variety of novel organic and hybrid materials beyond traditional polymers.
In the realm of organic synthesis , this compound can serve as a precursor for more complex molecules. The hydroxyl group can be derivatized to introduce other functionalities, enabling the creation of new monomers or intermediates for polymerization. For example, it can be used in nucleophilic aromatic substitution reactions to create new ether linkages, a common strategy in the synthesis of high-performance polymers nih.gov.
Hybrid organic-inorganic materials represent another promising area. The phenolic group can be used to anchor the molecule to inorganic substrates or nanoparticles, creating hybrid materials with a unique combination of properties. For instance, it could be grafted onto the surface of silica or other metal oxides to modify their surface properties, imparting hydrophobicity and chemical resistance.
Potential in Electronic and Optical Materials
The introduction of fluorine atoms into organic materials can significantly influence their electronic and optical properties, opening up possibilities for their use in advanced electronic and optical applications.
Electronic Materials: Fluorinated polymers often exhibit low dielectric constants and low dielectric loss, which are desirable properties for materials used in microelectronics, such as insulators and substrates for high-frequency circuits mdpi.commdpi.com. The low polarizability of the C-F bond contributes to these properties. Polymers synthesized using this compound are expected to possess a low dielectric constant, making them potential candidates for next-generation electronic packaging and insulation materials.
Optical Materials: The presence of fluorine can also modify the optical properties of materials. For instance, it can lead to a lower refractive index and improved optical transparency. In the field of nonlinear optics (NLO) , the introduction of electron-withdrawing groups like the pentafluoroethoxy group can influence the second-order NLO performance of materials nih.gov. The specific arrangement of donor and acceptor groups within a molecule is crucial for NLO properties, and the electronic nature of the pentafluoroethoxy group could be leveraged in the design of new NLO-active chromophores and polymers.
Future Research Perspectives and Emerging Areas
Development of Sustainable Synthetic Routes
The future production of 4-(1,1,2,2,2-Pentafluoroethoxy)phenol will necessitate the development of more sustainable and efficient synthetic methodologies to minimize environmental impact and reduce costs. nih.govresearchgate.net Current synthetic approaches for analogous fluorinated compounds often rely on harsh reaction conditions, expensive reagents, and multi-step processes that generate significant waste. guidechem.com
Future research should focus on several key areas to create greener synthetic pathways:
Catalytic Methods: Investigation into novel catalytic systems is paramount. This includes the use of earth-abundant metal catalysts or even metal-free catalytic systems to replace traditional stoichiometric reagents. For instance, developing catalytic methods inspired by the synthesis of other fluoroaromatics could lead to higher efficiency and selectivity. chemicalbook.com
Flow Chemistry: The application of continuous flow chemistry could offer significant advantages in terms of safety, scalability, and reaction control for the synthesis of this compound and its precursors.
Bio-inspired Synthesis: Exploring enzymatic or chemo-enzymatic routes could provide highly selective and environmentally benign alternatives to traditional chemical synthesis.
Alternative Fluorinating Agents: Research into safer and more accessible fluorinating agents to introduce the pentafluoroethoxy group is crucial for enhancing the sustainability of the synthesis. worktribe.com
A comparative look at the synthesis of related compounds, such as 4-(Trifluoromethoxy)aniline, reveals a trend towards developing more streamlined and higher-yielding processes to avoid issues like multiple side reactions and harsh conditions. guidechem.com
Exploration of Novel Material Science Applications
The unique electronic properties conferred by the pentafluoroethoxy group make this compound an attractive building block for new materials with advanced functionalities. numberanalytics.comresearchgate.net
High-Performance Polymers:
One of the most promising areas of future research is the incorporation of this compound into high-performance polymers. Analogous to how fluorinated moieties are used in polymers like Polyether ether ketone (PEEK), this compound could be used as a monomer or an additive to enhance thermal stability, chemical resistance, and dielectric properties. wikipedia.orgcdiproducts.com The incorporation of fluorinated aromatic rings has been shown to increase the thermal stability of polymers. acs.org
| Polymer Family | Potential Property Enhancement with this compound |
| Poly(arylene ether)s | Increased glass transition temperature and thermal stability. nih.gov |
| Polyesters | Improved chemical resistance and lower moisture absorption. |
| Polycarbonates | Enhanced flame retardancy and optical properties. |
Liquid Crystals:
Fluorinated compounds are extensively used in liquid crystal displays (LCDs) due to their influence on dielectric anisotropy and viscosity. researchgate.net Future research could explore the synthesis of liquid crystal molecules derived from this compound, targeting applications in next-generation display technologies.
Organic Electronics:
The introduction of fluorine atoms into π-conjugated polymeric materials has been applied in the design of photovoltaic devices. researchgate.net Derivatives of this compound could be investigated as components in organic light-emitting diodes (OLEDs), organic solar cells, and field-effect transistors, where fine-tuning of electronic energy levels is critical. researchgate.net
Advanced Characterization Techniques for Complex Derivations
As more complex molecules and materials are synthesized from this compound, the need for advanced characterization techniques becomes increasingly important.
Future research will likely involve:
Solid-State NMR Spectroscopy: For the detailed structural elucidation of polymers and crystalline materials derived from the title compound.
Advanced Mass Spectrometry: Techniques such as ion mobility-mass spectrometry could be employed to separate and characterize complex mixtures of reaction products and polymer fragments.
Computational Modeling: Density Functional Theory (DFT) and other computational methods will be crucial for predicting the properties of new derivatives and for understanding the underlying structure-property relationships. acs.org Molecular orbital analysis can provide insights into the enhanced thermal stability of polymers containing fluorinated aromatic rings. acs.org
In-situ Spectroscopic Methods: The use of in-situ FTIR and Raman spectroscopy to monitor polymerization reactions and other transformations in real-time will be invaluable for process optimization.
The characterization of novel per-fluorinated organic polymers often reveals challenges such as limited solubility, which can affect the resolution of NMR spectra. mdpi.com Future work will need to address these challenges to gain a complete understanding of new materials. mdpi.com
Interdisciplinary Research with Other Scientific Domains
The full potential of this compound and its derivatives will be realized through collaborations with researchers in other scientific fields.
Medicinal Chemistry and Agrochemicals:
Fluorine-containing compounds have a significant impact on the pharmaceutical and agrochemical industries. nih.govresearchgate.netresearchgate.net The introduction of fluorine can enhance metabolic stability, binding affinity, and bioavailability. rsc.org Future interdisciplinary research could involve:
Synthesizing and screening libraries of compounds derived from this compound for biological activity.
Investigating its potential as a scaffold for new drugs or pesticides, leveraging the known contributions of organofluorine compounds. nih.govresearchgate.net
Biomaterials Science:
Polymers like PEEK are used in medical implants due to their biocompatibility and mechanical properties. mdpi.comspecialchem.com Future research could focus on developing new biocompatible polymers from this compound for applications in tissue engineering and medical devices. Surface modification of these materials could also be explored to enhance their bioactivity. mdpi.com
Environmental Science:
As with any new chemical, it is crucial to understand its environmental fate and potential impact. Interdisciplinary research with environmental scientists will be necessary to assess the biodegradability and potential toxicity of this compound and its derivatives, ensuring their sustainable development and use.
Q & A
Q. What are the standard synthetic routes for 4-(1,1,2,2,2-Pentafluoroethoxy)phenol?
The synthesis typically involves nucleophilic substitution reactions where the hydroxyl group of phenol reacts with a pentafluoroethylating agent, such as pentafluoroethyl trifluorovinyl ether (C₄F₈O). This ether serves as a fluorinated electrophile, enabling the introduction of the pentafluoroethoxy group via controlled reaction conditions (e.g., anhydrous solvents, inert atmosphere). Key intermediates and byproducts should be monitored using GC-MS or HPLC to optimize yield and purity .
Q. How is the purity and structural integrity of this compound verified in laboratory settings?
Characterization employs:
- Nuclear Magnetic Resonance (NMR) : <sup>19</sup>F NMR identifies fluorine environments (δ -75 to -85 ppm for CF₃ groups), while <sup>1</sup>H NMR confirms aromatic proton signals (δ 6.8–7.2 ppm).
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak at m/z 199.04 (C₈H₆F₅O₂).
- Chromatography : HPLC with UV detection (λ = 270 nm) ensures >98% purity, as specified in commercial standards .
Q. What are the key physicochemical properties influencing the stability of this compound?
- Thermal Stability : The compound decomposes above 260°C, as inferred from related fluorinated ethers .
- Hydrolytic Sensitivity : The pentafluoroethoxy group is resistant to hydrolysis under neutral conditions but may degrade in strongly acidic/basic media. Stability studies should include pH-varied solutions (2–12) monitored via FTIR for C-F bond integrity .
- Storage : Store in amber vials at -20°C to prevent photodegradation and oxidative side reactions .
Advanced Research Questions
Q. What strategies are employed to study the electrophilic substitution reactivity of this compound?
The electron-withdrawing pentafluoroethoxy group deactivates the aromatic ring, directing electrophiles (e.g., nitronium ions, sulfonating agents) to the meta position. Experimental protocols include:
- Nitration : React with HNO₃/H₂SO₄ at 0–5°C, followed by LC-MS to isolate meta-nitro derivatives.
- Friedel-Crafts Alkylation : Use AlCl₃ as a catalyst to assess steric hindrance effects from the fluorinated substituent . Computational modeling (DFT) further predicts regioselectivity by analyzing frontier molecular orbitals and charge distribution .
Q. How can researchers synthesize and characterize triazole-containing derivatives of this compound?
- Click Chemistry : Utilize Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach triazole moieties. For example, react 4-azido-phenolic precursors with propargyl ethers under argon.
- Characterization : <sup>13</sup>C NMR confirms triazole ring formation (δ 120–150 ppm), while X-ray crystallography resolves steric effects from the fluorinated group. Biological activity assays (e.g., enzyme inhibition) can evaluate derived compounds’ pharmacological potential .
Q. What methodologies assess the environmental persistence and endocrine disruption potential of fluorinated phenolic compounds like this compound?
- Persistence Studies : Conduct aerobic/anaerobic biodegradation tests (OECD 301/311 guidelines) to measure half-life in soil/water. Fluorinated ethers typically exhibit low biodegradability due to C-F bond strength .
- Endocrine Disruption : Use in vitro reporter gene assays (e.g., ERα/ERβ luciferase) to screen for estrogenic activity. Cross-reference with regulatory lists (e.g., EU AGEC Law’s endocrine disruptors) to prioritize risk assessment .
Methodological Notes
- Synthetic Optimization : Scale-up reactions require flow chemistry systems to manage exothermic fluorination steps .
- Analytical Pitfalls : Fluorine’s strong electronegativity may quench MS signals; use matrix-assisted laser desorption/ionization (MALDI) for improved detection .
- Environmental Sampling : Solid-phase extraction (SPE) with C18 cartridges isolates trace fluorinated phenols from aqueous matrices prior to LC-MS/MS analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
